molecular formula C22H24N2O3S B2446321 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 476280-50-9

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No. B2446321
CAS RN: 476280-50-9
M. Wt: 396.51
InChI Key: DVSWWSXEWFIPIO-UHFFFAOYSA-N
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Description

The compound “N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and a benzamide group, which is a type of amide. The presence of the tert-butylphenyl and dimethoxy groups suggest that this compound may have unique properties due to these substituents .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the tert-butylphenyl and dimethoxy groups might influence its solubility, melting point, and boiling point .

Scientific Research Applications

Reductive Bromination Mechanism

Electron Acceptance in Radical Anion Formation

Homoallylic Amine Derivatives

Antimicrobial and Anticancer Drug Resistance Studies

  • Researchers have explored the pharmacological activities of newly synthesized derivatives containing the thiazole moiety. Specifically, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been investigated for their potential to combat antimicrobial and anticancer drug resistance. These studies aim to address critical health challenges .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, it might interact with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many organic compounds are flammable and may be harmful if ingested or inhaled .

properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-22(2,3)16-8-6-14(7-9-16)19-13-28-21(23-19)24-20(25)15-10-17(26-4)12-18(11-15)27-5/h6-13H,1-5H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSWWSXEWFIPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

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